molecular formula C12H5Cl3O B13409456 1,3,6-Trichlorodibenzofuran CAS No. 83704-39-6

1,3,6-Trichlorodibenzofuran

Cat. No.: B13409456
CAS No.: 83704-39-6
M. Wt: 271.5 g/mol
InChI Key: AGPTXRLVBIRYLV-UHFFFAOYSA-N
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Description

1,3,6-Trichlorodibenzofuran (CAS RN: 83704-39-6) is a polychlorinated dibenzofuran (PCDF) congener characterized by chlorine substitutions at the 1-, 3-, and 6-positions of the dibenzofuran backbone. It is primarily utilized in environmental analysis as a reference standard due to its relevance in monitoring industrial pollutants and incineration byproducts . Unlike higher chlorinated congeners, this compound lacks chlorine atoms at the 2,3,7,8-positions, which are typically associated with high toxicity in dioxin-like compounds .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Isomers and Physicochemical Properties

The position of chlorine substituents significantly influences physicochemical properties. Key comparisons include:

Compound CAS RN Chlorine Positions Henry's Law Constant (Hcp, mol·m<sup>−3</sup>·Pa<sup>−1</sup>) Source/Application
1,3,6-Trichlorodibenzofuran 83704-39-6 1,3,6 Not explicitly reported Environmental analysis
1,3,8-Trichlorodibenzofuran 76621-12-0 1,3,8 4.2×10<sup>−1</sup> Environmental analysis
3,4,9-Trichlorodibenzofuran 83704-46-5 3,4,9 3.6×10<sup>−1</sup> Henry's Law studies
2,4,8-Trichlorodibenzofuran Not provided 2,4,8 Not reported Marine pollutant
  • Volatility and Solubility : The higher Henry's Law constant of 1,3,8-Trichlorodibenzofuran (4.2×10<sup>−1</sup>) compared to 3,4,9-Trichlorodibenzofuran (3.6×10<sup>−1</sup>) suggests greater volatility and lower solubility in aqueous environments, impacting environmental distribution .

Environmental Persistence and Biodegradation

  • Degradation by Microorganisms: White-rot fungi (Phlebia spp.) exhibit slower degradation rates for chlorinated dibenzofurans compared to dioxins. For example, 1,2,6,7-tetrachlorodibenzo-p-dioxin degrades faster than 2,3,7-trichlorodibenzo-p-dioxin, highlighting the role of substitution patterns . Sphingomonas sp.

Toxicity and Bioactivity

  • EROD Activity : 2,3,8-Trichlorodibenzofuran induces hepatic EROD (ethoxyresorufin-O-deethylase) activity in rainbow trout with a half-life of 8.3 days, far shorter than TCDD (120 days), indicating rapid metabolic clearance .
  • Receptor Binding : Chlorine at 2,3,7,8-positions (absent in this compound) is critical for aryl hydrocarbon receptor (AhR) activation and dioxin-like toxicity. Congeners like 2,4,8-Trichlorodibenzofuran lack this profile, correlating with lower toxicity .

Environmental Sources and Detection

  • This compound is associated with industrial discharges and incineration, similar to 2,4,8-Trichlorodibenzofuran found in Narragansett Bay sediments .
  • Analytical methods (e.g., GC-MS) differentiate isomers like 1,3,6- and 1,3,8-Trichlorodibenzofuran using retention times and mass spectra .

Biological Activity

1,3,6-Trichlorodibenzofuran (TCDF) is a member of the dibenzofuran family, which includes various chlorinated derivatives known for their environmental persistence and biological effects. This article explores the biological activity of TCDF, focusing on its toxicological implications, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12H5Cl3O
  • Molecular Weight : 273.52 g/mol
  • CAS Number : 55119-75-2

The biological activity of TCDF is primarily mediated through the aryl hydrocarbon receptor (AhR) pathway. Upon binding to AhR, TCDF forms a complex that translocates to the nucleus and regulates gene expression related to xenobiotic metabolism and other physiological processes. This mechanism is similar to that observed with other dioxins and dibenzofurans, such as TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin).

Endocrine Disruption

Research indicates that TCDF can disrupt endocrine function. A study reported a decrease in serum total T4 levels in rats exposed to TCDF, suggesting potential thyroid-disrupting effects. The no-observed-adverse-effect level (NOAEL) for these effects was determined to be approximately 4.65 μg/kg/day .

Immunotoxicity

TCDF exposure has been associated with immunotoxic effects. In guinea pigs, significant thymic atrophy was observed following exposure to doses as low as 0.5 μg/kg/day, indicating potential risks for immune system impairment .

Developmental Toxicity

Developmental studies in mice have shown that exposure to TCDF can result in hydronephrosis and altered sexual behavior in male offspring at critical gestational periods. The lowest observed adverse effect level (LOAEL) for these outcomes was reported at 10 μg/kg/day .

Case Study 1: Endocrine Effects in Rats

In a controlled study involving rat hepatocytes, TCDF was found to induce cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2. The induction was significantly higher in rat models compared to human hepatocytes, indicating species-specific responses to TCDF exposure .

SpeciesCYP Enzyme InducedInduction Level (Fold Increase)
RatCYP1A120
HumanCYP1A22-5

Case Study 2: Immunological Impact on Guinea Pigs

In another study examining the immunological effects of TCDF on guinea pigs, marked decreases in thymus size were noted after just one day of exposure at doses of 5 μg/kg. This highlights the compound's rapid impact on immune function .

Summary of Health Effects

The following table summarizes key findings from various studies regarding the biological activity and health effects of TCDF:

Study ReferenceSpeciesDurationNOAEL (μg/kg/day)LOAEL (μg/kg/day)Observed Effects
Crofton et al.Rat4 days4.651Decrease in serum T4 levels
Moore et al.Guinea Pig1 day-5Thymic atrophy
Weber et al.MouseGD 10-10Hydronephrosis in offspring
McNulty et al.Monkey6 months0.21-Metaplasia of gastric mucosa

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1,3,6-Trichlorodibenzofuran (1,3,6-TriCDF) in laboratory settings?

  • Methodological Answer : Synthesis typically involves halogenation of dibenzofuran precursors using chlorinating agents (e.g., chlorine gas or sulfuryl chloride) under controlled conditions. For example, substitution reactions with sodium methoxide in polar aprotic solvents (e.g., DMF or DMSO) can replace specific hydrogen atoms with chlorine . Optimization of reaction temperature (80–120°C) and stoichiometry is critical to minimize isomer formation (e.g., 1,4,6-Trichlorodibenzofuran) . Purification via column chromatography with silica gel and non-polar eluents (e.g., hexane:toluene) is recommended to isolate the target compound .

Q. How is this compound detected and quantified in environmental samples?

  • Methodological Answer : Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard. Environmental samples are extracted using 10% toluene-nonane mixed solutions, followed by cleanup with Florisil columns to remove interfering matrices . Quantification requires isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for recovery losses . Detection limits typically range from 0.1–1.0 pg/g in soil and sediment samples .

Advanced Research Questions

Q. How can researchers address conflicting data on the toxicity of this compound in different biological models?

  • Methodological Answer : Discrepancies often arise from differences in exposure routes (oral vs. dermal) and metabolic activation. For in vivo studies, use AhR (aryl hydrocarbon receptor)-transfected cell lines to assess ligand-binding affinity, which correlates with dioxin-like toxicity . Cross-validate findings with in vitro assays (e.g., EROD activity in hepatocytes) and adjust for species-specific CYP1A1 induction rates . Statistical meta-analysis of historical data (e.g., EPA ToxCast) is recommended to resolve contradictions .

Q. What experimental strategies mitigate isomer interference during GC-MS analysis of this compound?

  • Methodological Answer : Isomer separation challenges arise due to co-elution with 1,4,6-Trichlorodibenzofuran. Use high-resolution GC columns (e.g., DB-5MS, 60 m × 0.25 mm ID) with a slow temperature ramp (2°C/min from 80°C to 300°C) . Confirm peak identity via retention indices and fragmentation patterns (e.g., m/z 270.9 for molecular ion [M]⁺) . Advanced techniques like GC×GC-TOFMS improve resolution by separating isomers on orthogonal phases .

Q. How do photodegradation pathways of this compound vary under UV vs. sunlight exposure?

  • Methodological Answer : UV irradiation (254 nm) in aqueous solutions generates hydroxylated derivatives via radical-mediated mechanisms, while sunlight (λ > 290 nm) favors reductive dechlorination in the presence of humic acids. Monitor degradation products using LC-QTOF-MS and compare kinetic rates (t½ = 12–48 hours) under controlled light conditions . Quantum yield calculations and ROS scavengers (e.g., NaN₃) help elucidate dominant pathways .

Q. Methodological Considerations

Q. What are the critical parameters for designing in vivo toxicity studies with this compound?

  • Answer : Prioritize dose-ranging studies (0.1–100 µg/kg body weight) in rodent models, with endpoints focused on hepatic CYP1A1/1B1 mRNA expression and histopathology. Include negative controls (corn oil vehicle) and positive controls (e.g., 2,3,7,8-TCDD). Adhere to OECD Guidelines 453 (chronic toxicity) and 407 (repeated dose) for regulatory compliance . Ensure proper handling under fume hoods with PPE, as the compound is classified as a Category 2 carcinogen .

Q. How can computational modeling predict the environmental persistence of this compound?

  • Answer : Use EPI Suite software to estimate half-lives in air (t½ = 2–5 days), water (t½ = 150–300 days), and soil (t½ = 1–2 years) based on Kow (logP = 6.1) and vapor pressure (1.2 × 10⁻⁶ mmHg). Validate predictions with field data from contaminated sites, adjusting for local microbial activity and organic carbon content .

Properties

IUPAC Name

1,3,6-trichlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O/c13-6-4-9(15)11-7-2-1-3-8(14)12(7)16-10(11)5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPTXRLVBIRYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC3=C2C(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10232552
Record name 1,3,6-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83704-39-6
Record name 1,3,6-Trichlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,6-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,6-TRICHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I043FM5MR8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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